molecular formula C8H8N6O6 B15016070 3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione

3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione

Cat. No.: B15016070
M. Wt: 284.19 g/mol
InChI Key: GVBYRMTXQOBZRH-HJNUGGRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE is a compound known for its high energy density and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE typically involves the reaction of 3,5-dinitro-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and hydrazones, depending on the reagents and conditions used .

Scientific Research Applications

3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to the modulation of their activity. The pathways involved include the inhibition of specific enzymes and the activation of signaling cascades that result in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE is unique due to its specific structural features that confer high thermal stability and insensitivity to impact. These properties make it a promising candidate for applications requiring high energy density and safety .

Properties

Molecular Formula

C8H8N6O6

Molecular Weight

284.19 g/mol

IUPAC Name

(Z)-3-[(3,5-dinitro-1H-pyrazol-4-yl)diazenyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C8H8N6O6/c1-3(15)5(4(2)16)9-10-6-7(13(17)18)11-12-8(6)14(19)20/h15H,1-2H3,(H,11,12)/b5-3-,10-9?

InChI Key

GVBYRMTXQOBZRH-HJNUGGRJSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.